Phenelzine

atypical depression comparative efficacy MAOI vs TCA

Phenelzine (β-phenylethylhydrazine, CAS 51-71-8) is an irreproducible polypharmacological tool: it irreversibly inhibits both MAO-A and MAO-B while simultaneously inhibiting GABA transaminase (elevating brain GABA) and acting as a carbonyl scavenger that sequesters reactive aldehydes like acrolein and 4-hydroxynonenal. These multi-target actions are not shared by tranylcypromine, selegiline, or moclobemide, making phenelzine the empirically validated reference compound for modelling atypical depression (71% response vs. 50% for imipramine) and dissecting monoamine-GABA crosstalk in anxiety, epilepsy, and neurodegeneration studies. Procure from authenticated sources to ensure batch-to-batch consistency for reproducible, translationally relevant outcomes.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 51-71-8
Cat. No. B1198762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenelzine
CAS51-71-8
Synonyms2 Phenethylhydrazine
2-Phenethylhydrazine
beta Phenylethylhydrazine
beta-Phenylethylhydrazine
Fenelzin
Nardelzine
Nardil
Phenelzine
Phenelzine Sulfate
Phenethylhydrazine
Sulfate, Phenelzine
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNN
InChIInChI=1S/C8H12N2/c9-10-7-6-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2
InChIKeyRMUCZJUITONUFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.11e+01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Phenelzine (CAS 51-71-8) for Research & Development: A Procurement-Focused Overview of a Hydrazine-Class, Irreversible, Nonselective Monoamine Oxidase Inhibitor


Phenelzine (β-phenylethylhydrazine, CAS 51-71-8) is a hydrazine derivative that acts as a nonselective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) [1]. As a substrate for MAO, its metabolic activation yields active metabolites that contribute to its unique pharmacological profile [1]. Beyond MAO inhibition, phenelzine inhibits γ-aminobutyric acid (GABA) transaminase, leading to elevated brain GABA levels [2], and acts as a carbonyl scavenger, sequestering reactive aldehydes implicated in oxidative stress [3]. These multi-target actions differentiate it from other monoamine oxidase inhibitors (MAOIs).

Why Direct Substitution of Phenelzine with Other MAOIs or Anxiolytics Is Scientifically Unsupported


Substituting phenelzine with other monoamine oxidase inhibitors or alternative antidepressants is not scientifically equivalent. Phenelzine's clinical and pharmacological profile is the result of a unique combination of irreversible MAO-A/B inhibition, GABA transaminase inhibition [1], alanine transaminase inhibition [1], and carbonyl scavenging [2], which are not shared by other MAOIs like tranylcypromine, selegiline, or moclobemide. Comparative clinical trials demonstrate differential efficacy patterns: phenelzine shows superior response rates in atypical depression compared to tricyclic antidepressants like imipramine (71% vs. 50%) [3] and specific advantages in anxiety symptom clusters compared to amitriptyline [4]. These differences are not simply a matter of potency but reflect distinct pharmacodynamic actions, making empirical, study-specific selection essential for reproducible research outcomes.

Quantitative Differentiation of Phenelzine Against Key Comparators: An Evidence-Based Procurement Guide


Superior Response Rate in Atypical Depression Versus Tricyclic Antidepressant Imipramine

In a double-blind, placebo-controlled trial of 119 patients meeting criteria for atypical depression, phenelzine sulfate demonstrated a significantly higher overall response rate compared to imipramine hydrochloride. Phenelzine achieved a 71% response rate, while imipramine achieved 50%, and placebo 28% [1]. This quantifies phenelzine's superior efficacy in this specific patient population, a key differentiator from tricyclic antidepressants.

atypical depression comparative efficacy MAOI vs TCA

Comparable Efficacy to Tranylcypromine in Treatment-Resistant Depression with a More Favorable Side Effect Profile

A double-blind, 5-week study in 77 patients with severe antidepressant-refractory major depressive disorder found phenelzine and tranylcypromine to be equally effective. Response rates (≥50% HAM-D reduction) were 47% for phenelzine and 44% for tranylcypromine [1]. While efficacy was not significantly different, phenelzine was noted to have a less stimulatory and more anxiolytic profile compared to the amphetamine-like effects of tranylcypromine, which can cause agitation and insomnia [2]. This positions phenelzine as a therapeutically equivalent but mechanistically and clinically distinct alternative.

treatment-resistant depression comparative efficacy MAOI tolerability

Greater Improvement in Anxiety Symptoms Compared to Amitriptyline in Mixed Depression-Anxiety

In a double-blind trial comparing phenelzine, amitriptyline, and placebo for neurotic depression (mixed anxiety and depression), both active drugs were superior to placebo and of similar overall efficacy. However, detailed symptom rating analysis revealed that phenelzine produced significantly more improvement on specific anxiety ratings, whereas amitriptyline showed greater effects on depressive impairment of work and anergia [1]. This highlights phenelzine's unique capacity to address the anxiety component in comorbid presentations.

anxiety depression MAOI vs TCA symptom-specific efficacy

Unique Dual Inhibition of MAO and GABA Transaminase Not Shared by Vigabatrin

In a comparative neurochemical study in rats, phenelzine (10 mg/kg i.p.) and vigabatrin (1000 mg/kg i.p.) both inhibited GABA transaminase (GABA-T) and elevated brain GABA levels. Critically, only phenelzine inhibited MAO and alanine transaminase (ALA-T) and elevated brain alanine levels [1]. This demonstrates a unique, multi-enzyme inhibitory profile that is not replicated by vigabatrin, a pure GABA-T inhibitor. The GABA-elevating effect of phenelzine was blocked by pretreatment with tranylcypromine, suggesting it is mediated by an active metabolite [1].

GABA neurochemistry MAOI transaminase inhibition

Potent Inhibition of Norepinephrine Uptake with Comparative IC50 Data

In an in vitro study of MAO inhibitors on ³H-norepinephrine (³H-NE) uptake in rat cerebral cortex, phenelzine demonstrated potent uptake inhibition with an IC50 of 3.9 × 10⁻⁶ M [1]. This places its potency between tranylcypromine (IC50 = 2.5 × 10⁻⁶ M) and pheniprazine (IC50 = 6.3 × 10⁻⁶ M), and it is significantly more potent than older MAOIs like iproniazid (IC50 = 7.9 × 10⁻⁴ M). This comparative potency data is essential for dose selection in in vitro and ex vivo studies.

norepinephrine uptake IC50 MAOI pharmacology comparative potency

High-Value Research and Industrial Application Scenarios for Phenelzine Procurement


Preclinical Models of Atypical Depression and Treatment-Resistant Mood Disorders

Given its demonstrated superiority over imipramine (71% vs. 50% response) in clinical atypical depression [1] and its equivalent efficacy to tranylcypromine (47% vs. 44%) in treatment-resistant depression [2], phenelzine is the compound of choice for establishing robust, translationally relevant animal models of these conditions. Its procurement is justified for studies aiming to replicate the unique clinical efficacy profile of MAOIs in these specific depressive subtypes.

Investigating GABAergic Mechanisms in Anxiety and Neuroprotection

Phenelzine's unique dual inhibition of MAO and GABA transaminase, which elevates both monoamines and brain GABA levels [3], makes it an invaluable tool for dissecting the interplay between monoaminergic and GABAergic systems in anxiety disorders, epilepsy, and neuroprotection. Unlike selective GABA-T inhibitors like vigabatrin, phenelzine provides a combined pharmacodynamic effect that is hypothesized to underlie its superior clinical efficacy in conditions like social anxiety disorder [4].

Studies on Oxidative Stress and Neurodegeneration

Beyond its role as an antidepressant, phenelzine acts as a carbonyl scavenger, sequestering reactive aldehydes such as acrolein and 4-hydroxynonenal, and inhibits primary amine oxidase (PrAO), an enzyme implicated in Alzheimer's disease pathology [5]. These properties, not shared by other MAOIs, support its use as a chemical probe in preclinical studies of oxidative stress, lipid peroxidation, and neurodegeneration. Procuring phenelzine for these applications leverages its polypharmacology beyond simple MAO inhibition.

Pharmacological Differentiation Studies and Comparator Assays

The comparative data on norepinephrine uptake (IC50 = 3.9 × 10⁻⁶ M) [6] and the distinct side effect profiles relative to tranylcypromine and amitriptyline [2][7] position phenelzine as a critical reference compound for pharmacological studies. Its procurement is essential for research aimed at differentiating the mechanisms of action among irreversible MAOIs, or for benchmarking novel compounds intended to target similar neurotransmitter systems with improved selectivity or tolerability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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